molecular formula C21H20ClN3O3 B2553391 N'-(3-chlorophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide CAS No. 898413-47-3

N'-(3-chlorophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide

Cat. No.: B2553391
CAS No.: 898413-47-3
M. Wt: 397.86
InChI Key: WCDIALPHRAFPMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-chlorophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a synthetic ethanediamide derivative intended for research and development purposes. Compounds within this class have been investigated for their potential biological activity, particularly in central nervous system (CNS) drug discovery. Research on structurally related molecules indicates that ethanediamides containing nitrogen heterocycles can exhibit high affinity for key serotonin receptors, such as 5-HT1A and 5-HT7, which are established targets in the study of antidepressant and neuropsychiatric therapeutics . The structure of this compound, which features a tetrahydroquinoline core linked to a 3-chlorophenyl ring via an ethanediamide spacer, suggests it may be of interest as a potential ligand for pharmacological profiling. It is supplied with guaranteed purity and stability data. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals appropriately in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-(3-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c22-15-4-1-5-16(11-15)23-19(26)20(27)24-17-9-8-13-3-2-10-25(18(13)12-17)21(28)14-6-7-14/h1,4-5,8-9,11-12,14H,2-3,6-7,10H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDIALPHRAFPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C(=O)NC3=CC(=CC=C3)Cl)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares functional motifs with several classes of molecules:

Compound Core Structure Key Substituents Reported Properties Reference
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Chlorophenyl, cyclic imide High purity required for polymer synthesis
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane-carboxamide 4-Methoxyphenoxy, phenyl Diastereoselective synthesis (dr 23:1)
Target Compound Tetrahydroquinoline Cyclopropanecarbonyl, 3-chlorophenyl Hypothesized rigidity and enhanced binding N/A

Key Comparisons :

  • Tetrahydroquinoline vs.
  • Cyclopropane Derivatives: The cyclopropanecarbonyl group in the target compound mirrors the steric and electronic effects observed in ’s cyclopropane-carboxamide. Such groups are known to enhance metabolic stability by resisting enzymatic degradation .
  • Halogenation Effects : The 3-chlorophenyl group (target compound) shares electronic properties with the 4-chloro substituent in ’s phthalimide. Chlorine atoms typically increase lipophilicity (logP) and influence π-π stacking in target binding .
Computational and Mechanistic Insights

While direct data on the target compound’s binding modes are absent, methodologies from computational studies () provide frameworks for comparison:

  • Docking Studies : AutoDock Vina () could predict the target’s affinity for proteins, leveraging its cyclopropane rigidity to minimize entropic penalties during binding.
  • Molecular Dynamics: AMBER simulations () might reveal stability differences between the target and analogues, particularly in solvent-exposed regions of the tetrahydroquinoline core.

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